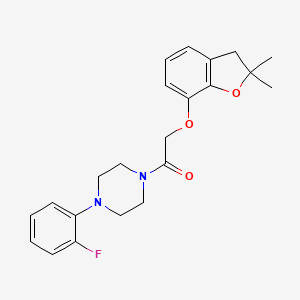

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Description

BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-22(2)14-16-6-5-9-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-4-3-7-17(18)23/h3-9H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIJOIJNPBTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone (often referred to as DMDBF-Piperazine derivative) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure features a benzofuran moiety connected through an ether linkage to a piperazine derivative, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone |

| CAS Number | 680203-71-8 |

Research indicates that DMDBF-Piperazine derivatives may exhibit significant anti-cancer and immunomodulatory activities. One of the primary mechanisms involves the inhibition of indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.

In Vitro Studies

In vitro studies have demonstrated that DMDBF-Piperazine derivatives possess cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer cells (MCF-7)

In Vivo Studies

Animal models have been used to assess the therapeutic potential of DMDBF-Piperazine derivatives. Notably:

- Model : Mouse xenograft model with human cancer cells

Case Study 1: Efficacy in Tumor Models

A study published in Cancer Research highlighted the efficacy of DMDBF-Piperazine in reducing tumor size in mice bearing xenografts of human colorectal cancer. The treatment resulted in a 70% reduction in tumor volume compared to control groups .

Case Study 2: Immune Modulation

Another investigation focused on the immunomodulatory effects of the compound. It was found to increase the activity of natural killer (NK) cells and enhance T-cell responses in mouse models, suggesting its potential as an adjunct therapy in cancer immunotherapy.

Applications De Recherche Scientifique

The synthesis of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step reactions that allow for the construction of its complex structure.

Common Synthetic Routes

- Formation of Benzofuran Derivative : The initial step often involves the synthesis of the benzofuran core through cyclization reactions involving appropriate precursors.

- Piperazine Functionalization : The introduction of the piperazine moiety is achieved via nucleophilic substitution reactions, allowing for the incorporation of various substituents.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the benzofuran and piperazine components with an ethanone group.

Table 2: Synthetic Steps Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of benzofuran core |

| Step 2 | Functionalization with piperazine |

| Step 3 | Coupling to form final product |

Biological Applications

Research indicates that compounds similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone exhibit various biological activities:

Antidepressant Activity

Studies have shown that piperazine derivatives often possess antidepressant effects. The incorporation of a fluorophenyl group may enhance serotonin receptor affinity, potentially leading to improved mood modulation.

Anticancer Potential

Preliminary evaluations suggest that this compound may influence cancer cell proliferation. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, this molecule may interact with neurotransmitter systems, warranting further investigation into its potential as a neuropharmacological agent.

Case Study 1: Antidepressant Efficacy

In a study evaluating various piperazine derivatives for their antidepressant properties, compounds structurally related to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone showed significant improvements in behavioral tests indicative of antidepressant activity.

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted on cancer cell lines using analogs of this compound. Results indicated that certain derivatives inhibited cell growth significantly more than controls, suggesting potential for further development as anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Etherification : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a halogenated ethanone intermediate (e.g., chloroethanone) under basic conditions (K₂CO₃ in DMF) to form the ether linkage .

- Piperazine functionalization : Introducing the 2-fluorophenyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring palladium catalysts or microwave-assisted heating for improved yields .

- Purification : Column chromatography (silica gel, EtOAc/hexane) is essential to isolate the product, with TLC monitoring to confirm purity .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

A combined approach is recommended:

- NMR : Analyze - and -NMR spectra to verify the dihydrobenzofuran moiety (δ 1.4–1.6 ppm for dimethyl groups), the ether linkage (δ 4.1–4.3 ppm), and the piperazine ring (δ 2.5–3.5 ppm). Aromatic protons from the 2-fluorophenyl group appear as splitting patterns (δ 6.8–7.3 ppm) .

- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethanone and piperazine groups .

- X-ray crystallography : Resolve the crystal structure to validate spatial arrangement, particularly the orientation of the fluorophenyl group relative to the piperazine ring .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on target engagement and selectivity:

- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarities to piperazine-based ligands. Use radioligand displacement assays with HEK293 cells expressing cloned receptors .

- Cytotoxicity profiling : Assess IC values against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control .

- Metabolic stability : Conduct microsomal incubation (rat/human liver microsomes) to estimate half-life and identify major CYP450-mediated metabolites .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalyst screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems to enhance cross-coupling efficiency .

- Solvent optimization : Replace DMF with DMA or NMP to improve solubility of aromatic intermediates .

- Temperature control : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate reaction kinetics .

- Workup modifications : Introduce liquid-liquid extraction (EtOAc/water) to recover unreacted starting materials for recycling .

Q. How should contradictory data between computational docking and experimental binding assays be resolved?

Contradictions may stem from conformational flexibility or solvation effects. Address via:

- Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses missed in static docking .

- Mutagenesis studies : Modify key receptor residues (e.g., Ser159 in 5-HT) predicted to interact with the fluorophenyl group. Compare binding affinities of wild-type vs. mutant receptors .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate binding modes inferred from docking .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

- Bioisosteric replacement : Substitute the ethanone group with a trifluoromethyl ketone or oxadiazole to reduce CYP450-mediated oxidation .

- Piperazine ring modification : Introduce methyl or ethyl groups at the 4-position to sterically block metabolic N-dealkylation .

- Deuterium labeling : Replace hydrogens in the dihydrobenzofuran moiety with deuterium to slow oxidative metabolism (deuterium isotope effect) .

Q. How can environmental fate studies be designed to assess ecological risks?

Adopt a tiered approach per OECD guidelines:

- Phase 1 (Lab-scale) :

- Phase 2 (Microcosm) :

Q. Methodological Notes

- Spectral cross-validation : Always correlate NMR data with crystallography results to resolve ambiguities in stereochemistry .

- Biological assay controls : Include reference compounds (e.g., WAY-100635 for 5-HT assays) to validate experimental conditions .

- Environmental modeling : Use EPI Suite to predict logP and BCF values; prioritize testing for compounds with logP >3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.